molecular formula C29H33N2P B1312836 1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole CAS No. 628333-86-8

1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole

Cat. No. B1312836
M. Wt: 440.6 g/mol
InChI Key: JAIIBHBCNPAPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole” is a complex organic compound. Based on its name, it likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This compound also seems to have a phosphine group attached to it .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole” are not available, similar compounds are often used in Buchwald-Hartwig Cross Coupling Reaction, Dehydrogenation, and Suzuki-Miyaura Coupling .

Scientific Research Applications

Catalysis

Ruthenium complexes derived from pyrazole ligands, including those related to the mentioned compound, have been shown to be effective catalysts for the hydrogenation of ketones to alcohols. For example, novel pyrazolylphosphite- and pyrazolylphosphinite-ruthenium(II) complexes have demonstrated moderate to high conversion rates in the transfer hydrogenation of acetophenone, achieving up to 98% conversion in molecular hydrogenation (Amenuvor et al., 2016).

Material Science

Pyrazole-tethered phosphine ligands have been employed as effective catalysts in Stille, Kumada, and Hiyama cross-coupling reactions. These findings suggest that pyrazole-based compounds can facilitate the formation of carbon-carbon bonds, essential for creating various organic materials (Pal et al., 2010).

Medicinal Chemistry

Gold(I) complexes with pyrazole-based phosphine ligands have shown significant in vitro cytotoxicity against various cancer cell lines, suggesting their potential as bioactive gold metallodrugs. These complexes exhibit high stability in biologically relevant media and selectivity towards cancer cells, highlighting their potential in cancer therapy (Richert et al., 2021).

Environmental Applications

Zinc(II) carboxylate complexes based on pyrazolyl compounds have been explored as catalysts for the copolymerization of CO2 and cyclohexene oxide. These complexes demonstrate the ability to form poly(cyclohexene carbonate) with moderate molecular weights, offering a method to utilize CO2 as a resource for creating environmentally friendly polymers (Matiwane et al., 2020).

Safety And Hazards

While specific safety and hazard information for “1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole” is not available, similar compounds can cause skin irritation and serious eye irritation .

properties

IUPAC Name

ditert-butyl-[2-(3,5-diphenylpyrazol-1-yl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N2P/c1-28(2,3)32(29(4,5)6)27-20-14-13-19-25(27)31-26(23-17-11-8-12-18-23)21-24(30-31)22-15-9-7-10-16-22/h7-21H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIIBHBCNPAPPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1N2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465647
Record name TrippyPhos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole

CAS RN

628333-86-8
Record name TrippyPhos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(Di-tert-butylphosphino)phenyl]-3,5-diphenyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole
Reactant of Route 4
1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole
Reactant of Route 5
1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole
Reactant of Route 6
1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole

Citations

For This Compound
2
Citations
M Oda, D Miyawaki, N Matsumoto, S Kuroda - 2011 - soar-ir.repo.nii.ac.jp
Palladium-catalyzed amination of 2-chloro-1-azaazulene with 2-aminopyridine was studied under various conditions in order to obtain N-(1-azaazulen-2-yl)-N-(2-pyridyl) amine (4) and …
Number of citations: 6 soar-ir.repo.nii.ac.jp
JM Bobbitt - ChemInform, 2011 - tcichemicals.com
The best-known compound of any portion of this work is TEMPO or 2, 2, 6, 6-tetramethylpiperidine-1-oxyl, 1. TEMPO is a stable oxygen free radical, discovered in 1962. 5 The removal …
Number of citations: 7 www.tcichemicals.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.